
Spectroscopic Profile of 2-Methylbutyl Butyrate:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methylbutyl butyrate

Cat. No.: B1580447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbutyl butyrate (also known as 2-methylbutyl butanoate), a volatile ester commonly

used as a flavoring and fragrance agent. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for their acquisition. This information is critical for the identification, characterization,

and quality control of this compound in research and industrial applications.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Methylbutyl butyrate.

Table 1: ¹H NMR Spectroscopic Data
Predicted data is often used in the absence of experimentally derived specifics and provides a

reliable estimation of the expected spectral features.
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Chemical Shift (δ) ppm Multiplicity Assignment

~4.05 t -O-CH₂-CH(CH₃)CH₂CH₃

~2.20 t -CO-CH₂-CH₂CH₃

~1.65 m -CO-CH₂-CH₂-CH₃

~1.70 m -O-CH₂-CH(CH₃)CH₂CH₃

~1.40 m -O-CH₂-CH(CH₃)CH₂CH₃

~0.90 t -CO-CH₂-CH₂-CH₃

~0.90 d -O-CH₂-CH(CH₃)CH₂CH₃

~0.90 t -O-CH₂-CH(CH₃)CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data
Predicted data provides a close approximation of the carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

~173.5 C=O

~68.0 -O-CH₂-

~38.0 -CO-CH₂-

~34.0 -O-CH₂-CH(CH₃)-

~26.0 -O-CH₂-CH(CH₃)-CH₂-

~18.5 -CO-CH₂-CH₂-

~16.5 -O-CH₂-CH(CH₃)-

~13.7 -CO-CH₂-CH₂-CH₃

~11.0 -O-CH₂-CH(CH₃)CH₂-CH₃

Table 3: IR Spectroscopic Data (ATR-FTIR)
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Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1460 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

~1170 Strong C-O stretch (ester)

Table 4: Mass Spectrometry Data (EI-MS)
m/z Relative Intensity (%) Putative Fragment

57 99.99 [C₄H₉]⁺

70 93.90 [C₅H₁₀]⁺

85 81.75 [C₅H₉O]⁺

43 52.55 [C₃H₇]⁺

41 43.08 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Methylbutyl butyrate (approximately 10-20 mg) is

dissolved in a deuterated solvent (typically 0.6-0.8 mL of CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:
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Pulse Program: A standard single-pulse sequence is used.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Spectral Width: Approximately 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard. For ¹H NMR, the signals are integrated to determine the

relative proton ratios.

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: A single drop of neat 2-Methylbutyl butyrate is placed directly onto the

ATR crystal (e.g., diamond).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.[1]
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Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded first.

The sample is then applied to the crystal, ensuring good contact.

The sample spectrum is acquired.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background spectrum

from the sample spectrum to yield the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Methylbutyl butyrate is prepared in a volatile

organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.[1]

GC Conditions:

Injector Temperature: 250 °C.

Injection Mode: Split or splitless, depending on the sample concentration.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped

at 10 °C/min to 250 °C and held for 5 minutes.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.[1]

Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Scan Speed: Normal.

Data Processing: The acquired data is processed using the instrument's software to identify the

retention time of the compound and to analyze the mass spectrum of the corresponding peak.

The fragmentation pattern is compared with library data for confirmation.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methylbutyl butyrate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbutyl-2-methylbutyrate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbutyl-2-methylbutyrate
https://www.benchchem.com/product/b1580447#spectroscopic-data-nmr-ir-mass-spec-of-2-methylbutyl-butyrate
https://www.benchchem.com/product/b1580447#spectroscopic-data-nmr-ir-mass-spec-of-2-methylbutyl-butyrate
https://www.benchchem.com/product/b1580447#spectroscopic-data-nmr-ir-mass-spec-of-2-methylbutyl-butyrate
https://www.benchchem.com/product/b1580447#spectroscopic-data-nmr-ir-mass-spec-of-2-methylbutyl-butyrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580447?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

